(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone
Descripción
The compound (4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone features a benzhydrylpiperazine moiety linked via a methanone bridge to a 2-thienyl ring substituted with a 4-fluoro-2-nitrophenoxy group. Key structural attributes include:
- Benzhydrylpiperazine: A bulky, lipophilic group known to enhance blood-brain barrier (BBB) penetration, commonly observed in central nervous system (CNS)-targeting drugs.
- Nitro and Fluoro Substituents: The nitro group may act as a metabolic hotspot (e.g., reduction to an amine), while the fluorine atom enhances stability and binding affinity through hydrophobic and electrostatic interactions.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(4-fluoro-2-nitrophenoxy)thiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O4S/c29-22-11-12-24(23(19-22)32(34)35)36-25-13-18-37-27(25)28(33)31-16-14-30(15-17-31)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,18-19,26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDMLRCELDSKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C=CS4)OC5=C(C=C(C=C5)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone, with a molecular formula of C28H24FN3O4S and a molecular weight of 517.6 g/mol, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's activity appears to be linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are critical in neuropsychiatric disorders. This modulation can lead to significant effects on mood and behavior, similar to other piperazine derivatives.
Biological Activities
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, particularly in models of oxidative stress and neurodegeneration. It has been shown to reduce neuronal damage in vitro when exposed to harmful agents.
- Anti-Epileptic Properties : In studies involving animal models of epilepsy, (4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone has demonstrated efficacy in reducing seizure frequency and severity. This effect is believed to be mediated through the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission .
- Antidepressant Activity : The compound has been investigated for its potential antidepressant effects, showing promise in reducing symptoms in animal models of depression. Its ability to influence serotonin levels may play a crucial role in this activity.
Case Studies
Detailed Research Findings
Recent studies have highlighted the compound's ability to modulate key neurotransmitter systems:
- Serotonin Modulation : Increased levels of serotonin were noted in treated subjects, correlating with observed antidepressant effects.
- Dopaminergic Activity : The compound's interaction with dopamine receptors suggests a role in mood regulation and cognitive function.
- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species has been documented, contributing to its neuroprotective profile.
Comparación Con Compuestos Similares
Research Findings and Implications
Pharmacokinetic Considerations
- Metabolic Stability : The nitro group in the target compound may render it susceptible to reduction in vivo, forming reactive intermediates (e.g., hydroxylamines). In contrast, ’s trifluoromethyl group enhances stability but reduces metabolic flexibility .
- Solubility: The benzhydrylpiperazine moiety likely reduces aqueous solubility compared to ’s triazinones, which possess polar S-glycosyl or carboxylic acid groups .
Hypothesized Mechanisms of Action
Future Research Directions
- In Vitro Screening : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and receptor binding (e.g., serotonin, dopamine).
- Metabolic Profiling : Investigate nitro-reduction pathways and compare with trifluoromethyl metabolism in ’s analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
